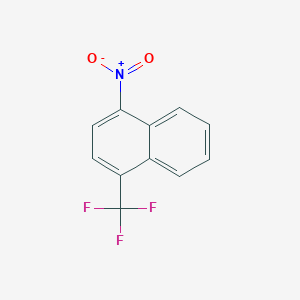

1-Nitro-4-(trifluoromethyl)naphthalene

Description

Significance of Nitroaromatic and Trifluoromethylated Naphthalene (B1677914) Derivatives in Chemical Research

Nitroaromatic compounds, including nitro-substituted naphthalenes, are a crucial class of chemicals used in the synthesis of a wide array of products such as dyes, polymers, pesticides, and explosives. nih.gov The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. nih.govresearchgate.net In the context of naphthalene, nitration is a key first step in the synthesis of valuable compounds like naphthylamine, a precursor for dyes. wikipedia.orgscitepress.org The presence of a nitro group can also be a precursor for an amino group through reduction, opening pathways to a diverse range of further functionalization.

Trifluoromethylated compounds have gained immense importance in medicinal chemistry and drug design. mdpi.comresearchgate.net The trifluoromethyl group is highly electronegative and electron-withdrawing, which can significantly alter the physicochemical properties of a molecule. mdpi.commdpi.com Its introduction can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.com In naphthalene derivatives, the trifluoromethyl group serves as a sensitive probe for studying substituent effects within the aromatic system. mdpi.comresearchgate.net The strong C-F bond contributes to the high metabolic stability of molecules containing this group. mdpi.com

The combination of both nitro and trifluoromethyl groups on a naphthalene core, as in 1-nitro-4-(trifluoromethyl)naphthalene, results in a molecule with pronounced electronic and chemical characteristics, making it a potentially valuable intermediate in the synthesis of complex organic molecules.

Overview of Research Trajectories for Related Chemical Compounds

Research involving substituted naphthalenes is an active area with several key trajectories. A significant focus is on the development of novel synthetic methodologies to achieve specific substitution patterns on the naphthalene ring. numberanalytics.com This includes optimizing conditions for electrophilic substitution reactions like nitration and Friedel-Crafts acylation, as well as developing new catalytic systems to improve efficiency and selectivity. numberanalytics.comyoutube.com

In medicinal chemistry, naphthalene derivatives are extensively explored for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govontosight.ai Many FDA-approved drugs contain a naphthalene scaffold, highlighting its importance as a building block in drug discovery. nih.gov Research is ongoing to synthesize and evaluate new naphthalene-based compounds as potential therapeutic agents. ontosight.aiontosight.ai

In materials science, naphthalene-based molecules are utilized in the synthesis of advanced materials like conducting polymers and nanomaterials. numberanalytics.com The electronic properties of the naphthalene ring system make it suitable for applications in organic electronics.

Computational studies, such as those using Density Functional Theory (DFT), are also a significant research trajectory. These studies investigate the electronic properties of substituted naphthalenes, helping to understand and predict their reactivity and substituent effects. mdpi.comresearchgate.net For instance, the substituent effect stabilization energy (SESE) is a parameter used to quantify the electronic influence of different functional groups on the naphthalene ring. mdpi.comresearchgate.net

The study of compounds like this compound fits within these broader research trends, as its synthesis, reactivity, and potential applications are of interest to synthetic chemists, medicinal chemists, and materials scientists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6F3NO2 |

|---|---|

Molecular Weight |

241.17 g/mol |

IUPAC Name |

1-nitro-4-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-6-10(15(16)17)8-4-2-1-3-7(8)9/h1-6H |

InChI Key |

LFDGSYORQUXLRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Nitro 4 Trifluoromethyl Naphthalene

Direct Nitration Approaches to Naphthalene (B1677914) Systems

The direct introduction of a nitro group onto the naphthalene ring system is a fundamental approach for the synthesis of nitroaromatics. The regioselectivity and efficiency of this electrophilic aromatic substitution are highly dependent on the reaction conditions and the nature of any pre-existing substituents on the naphthalene core.

Regioselective Nitration of Naphthalene Derivatives

The nitration of naphthalene itself typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene. However, the presence of a trifluoromethyl group at the 1-position significantly influences the position of the incoming nitro group. The trifluoromethyl group is a strong electron-withdrawing group and is known to be a meta-director in benzene (B151609) ring systems. In the naphthalene system, this deactivating nature makes the ring less susceptible to electrophilic attack.

While specific studies detailing the comprehensive isomer distribution for the nitration of 1-(trifluoromethyl)naphthalene (B1313596) are not extensively documented in readily available literature, the synthesis of 1-nitro-4-(trifluoromethyl)naphthalene suggests that substitution at the 4-position is achievable. This outcome may be influenced by the complex interplay of electronic effects across the two rings of the naphthalene system and steric hindrance.

Classic nitrating mixtures, such as a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are commonly employed. The use of a solvent system, for instance, 1,4-dioxane, can facilitate homogeneous reaction conditions and influence the regioselectivity, often favoring the formation of the 1-nitro isomer in unsubstituted naphthalene with high selectivity. smolecule.com

| Starting Material | Nitrating Agent | Solvent | Key Observation | Reference |

| Naphthalene | HNO₃/H₂SO₄ | 1,4-Dioxane | High regioselectivity for 1-nitronaphthalene | smolecule.com |

Continuous-Flow Nitration Techniques

Continuous-flow chemistry has emerged as a powerful tool for the nitration of aromatic compounds, offering enhanced safety, better temperature control, and improved reproducibility compared to traditional batch processes. These techniques are particularly advantageous for highly exothermic reactions like nitration.

In the context of naphthalene derivatives, continuous-flow microreactors have been utilized to achieve efficient nitration. The precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry allows for the optimization of yield and selectivity. While specific applications of continuous-flow nitration for the synthesis of this compound are not widely reported, the principles are directly applicable. The use of microreactors can potentially minimize the formation of undesired byproducts and enhance the safety profile of the reaction.

Trifluoromethylation Strategies for Naphthalene Scaffolds

An alternative synthetic strategy involves the introduction of the trifluoromethyl group onto a pre-existing nitronaphthalene molecule. Various trifluoromethylating agents and reaction conditions have been developed for this purpose.

Introduction of Trifluoromethyl Group onto Pre-existing Naphthalene Derivatives

The trifluoromethylation of 1-nitronaphthalene is a direct approach to forming the target compound. This can be achieved through several methods, including copper-catalyzed reactions. For instance, aryl halides can be trifluoromethylated using reagents like trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst. While direct trifluoromethylation of an unactivated C-H bond on 1-nitronaphthalene is challenging, conversion of 1-nitronaphthalene to a more reactive intermediate, such as an iodo- or bromo-derivative, can facilitate the introduction of the CF₃ group.

One-Pot Synthetic Approaches to Substituted Naphthalenes

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. While a specific one-pot synthesis for this compound is not prominently described, general methodologies for the synthesis of substituted naphthalenes can be adapted. These often involve cascade reactions or the sequential addition of reagents to build the desired molecular framework.

Functional Group Interconversion on Naphthalene Rings

The synthesis of this compound can also be accomplished by modifying existing functional groups on the naphthalene ring. This approach provides flexibility and can be particularly useful when direct nitration or trifluoromethylation is not feasible or results in low yields.

A notable example of functional group interconversion is the Sandmeyer reaction. organic-chemistry.orgnih.govresearchgate.netnih.gov This reaction allows for the conversion of an aryl amine to a variety of other functional groups via a diazonium salt intermediate. In the context of synthesizing the target compound, one could envision a pathway starting from 4-amino-1-nitronaphthalene. Diazotization of the amino group followed by a Sandmeyer-type trifluoromethylation would introduce the trifluoromethyl group at the desired position.

The Sandmeyer trifluoromethylation reaction is typically mediated by a copper catalyst and utilizes a trifluoromethyl source such as trifluoromethyltrimethylsilane (TMSCF₃). organic-chemistry.orgresearchgate.net This method has proven to be effective for a range of aromatic amines and tolerates various functional groups.

| Precursor Compound | Reagent 1 | Reagent 2 | Product | Reaction Type | Reference |

| 4-Amino-1-nitronaphthalene | NaNO₂/H⁺ | Cu(I)/CF₃ source | This compound | Sandmeyer Reaction | organic-chemistry.orgnih.govresearchgate.netnih.gov |

This synthetic route highlights the power of functional group interconversion in accessing complex aromatic structures.

Transformation of Halogenated Naphthalenes

The transformation of halogenated naphthalenes represents a viable pathway for the synthesis of this compound. This approach leverages the reactivity of a halogen substituent, which can be replaced or can influence the introduction of other functional groups. While a direct synthesis of this compound from a halogenated precursor is not extensively detailed in the provided search results, analogous syntheses of structurally similar compounds provide insight into potential synthetic strategies.

For instance, the synthesis of 1-fluoro-4-nitronaphthalene (B1331356) involves the nitration of a fluoronaphthalene derivative. This suggests that a potential route to this compound could involve the nitration of 1-fluoro-4-(trifluoromethyl)naphthalene (B1314065) or a similar halogenated trifluoromethylnaphthalene. The halogen's electronic properties would influence the regioselectivity of the nitration reaction.

Another relevant example is the use of 1-iodo-4-nitronaphthalene (B8811704) in a Sonogashira coupling reaction to produce 1-nitro-4-(trimethylsilylethynyl)naphthalene. nih.gov This demonstrates that a halogenated nitronaphthalene can serve as a scaffold for introducing other functionalities via metal-catalyzed cross-coupling reactions. Theoretically, a similar strategy could be envisioned where a trifluoromethyl group is introduced onto a halogenated nitronaphthalene, although this specific transformation is not detailed in the provided results.

Derivatization of Nitro- and Trifluoromethyl-Substituted Naphthalene Precursors

A more direct and commonly referenced method for preparing this compound involves the derivatization of naphthalene precursors that already contain either the nitro or the trifluoromethyl group.

The nitration of 1-(trifluoromethyl)naphthalene is a primary route for the synthesis of this compound. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the naphthalene ring towards electrophilic aromatic substitution. However, its directing effect is crucial. The trifluoromethyl group at the 1-position directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the 4-position. smolecule.com This regioselectivity is a key advantage of this synthetic approach. The reaction is typically carried out using a nitrating mixture, such as a combination of nitric acid and sulfuric acid. smolecule.com

Conversely, the synthesis can potentially start from 1-nitronaphthalene. This would require the introduction of a trifluoromethyl group at the 4-position. Transition metal-catalyzed trifluoromethylation reactions have become a significant area of research. nih.gov Various methods for the trifluoromethylation of arenes have been developed, which could be applicable to 1-nitronaphthalene. These methods often employ copper or other transition metals as catalysts and a source of the trifluoromethyl group. beilstein-journals.orgmit.edu However, the successful application of these methods to 1-nitronaphthalene to selectively yield the 4-substituted product would depend on the specific reaction conditions and the directing effects of the nitro group.

| Precursor | Reagents | Product | Key Feature |

| 1-(Trifluoromethyl)naphthalene | Nitrating mixture (e.g., HNO₃/H₂SO₄) | This compound | Regioselective nitration directed by the trifluoromethyl group. smolecule.com |

| 1-Nitronaphthalene | Trifluoromethylating agent and metal catalyst | This compound | Introduction of the trifluoromethyl group onto the pre-existing nitronaphthalene core. nih.gov |

Advanced Synthetic Routes

Beyond the classical derivatization methods, advanced synthetic routes offer innovative approaches to construct the this compound molecule, often with high efficiency and control over the substitution pattern.

Nitrogen-to-Carbon Transmutation of Isoquinolines for Naphthalene Formation

A novel and powerful strategy for the synthesis of substituted naphthalenes involves the skeletal editing of isoquinolines through a nitrogen-to-carbon transmutation. nih.govnih.govbohrium.comresearchgate.net This method provides a convenient protocol for accessing a wide range of substituted naphthalene derivatives from readily available isoquinoline (B145761) precursors. nih.govnih.govbohrium.comresearchgate.net

The reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.govnih.govbohrium.com The key to this transformation is the formation of a triene intermediate through the ring-opening of the isoquinoline. This intermediate then undergoes a 6π-electrocyclization followed by an elimination process to afford the naphthalene product. nih.govnih.govbohrium.com This one-step process precisely swaps the nitrogen atom of the isoquinoline for a CH unit, without affecting the remaining atoms of the scaffold. nih.gov

To synthesize this compound via this route, one would need to start with a suitably substituted isoquinoline precursor. For example, an isoquinoline bearing a trifluoromethyl group at the 4-position and a group that can be converted to a nitro group at the 1-position would be a potential starting material. This strategy offers a unique and modern approach to constructing the naphthalene core with the desired substitution pattern.

Metal-Catalyzed Syntheses of Substituted Naphthalenes

Metal-catalyzed reactions are indispensable tools in modern organic synthesis for the construction of complex aromatic systems. While direct metal-catalyzed synthesis of this compound is not explicitly detailed, the principles of metal-catalyzed cross-coupling and trifluoromethylation reactions are highly relevant.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to build the substituted naphthalene skeleton. For instance, a suitably functionalized benzene derivative could be coupled with a functionalized heterocycle, which then undergoes further transformations to form the naphthalene ring.

More directly, metal-catalyzed trifluoromethylation of a pre-functionalized naphthalene derivative is a highly plausible advanced route. As mentioned previously, the copper-catalyzed trifluoromethylation of aryl halides and other precursors has been extensively studied. beilstein-journals.org A potential synthetic route could involve the trifluoromethylation of 1-nitro-4-halonaphthalene using a copper catalyst and a suitable trifluoromethyl source, such as trifluoroacetate. beilstein-journals.org The efficiency and regioselectivity of such a reaction would be crucial for its successful application.

The development of new catalysts and trifluoromethylating agents continues to expand the scope and applicability of these reactions, making them a promising avenue for the synthesis of this compound and other similarly substituted aromatic compounds. nih.gov

Reactivity and Transformations of 1 Nitro 4 Trifluoromethyl Naphthalene

Reactions Involving the Nitro Group

The nitro group is the primary site of reactivity on the 1-nitro-4-(trifluoromethyl)naphthalene molecule, participating in reductive transformations, nucleophilic aromatic substitution reactions, and radical-mediated pathways. jyamaguchi-lab.com These reactions are fundamental in synthetic chemistry for converting nitroarenes into a diverse array of other functional groups. jyamaguchi-lab.comrsc.org

The reduction of the nitro group to a primary amine is one of the most significant and widely used transformations in the chemistry of aromatic nitro compounds. nih.gov This conversion is a key step in the synthesis of anilines and their derivatives, which are important intermediates in the production of dyes, pharmaceuticals, and other fine chemicals. nih.govwikipedia.org For this compound, this transformation yields 4-(trifluoromethyl)naphthalen-1-amine, a valuable synthetic precursor.

The conversion of aromatic nitro compounds to amines can be achieved through various reductive methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. commonorganicchemistry.com It typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose, effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Other catalysts, such as platinum(IV) oxide, Raney nickel, and rhodium on carbon, are also employed. wikipedia.org The reaction is generally clean and high-yielding. However, a drawback is the catalyst's ability to reduce other functional groups that may be present in the molecule. commonorganicchemistry.com

Chemical Reduction: A variety of chemical reagents can effect the reduction of nitroarenes. These methods are often preferred when specific chemoselectivity is required. Common approaches include the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). wikipedia.org Tin(II) chloride (SnCl₂) is known for providing a mild pathway to reduce nitro groups to amines while tolerating other reducible functionalities. commonorganicchemistry.com Other reagents like sodium hydrosulfite, sodium sulfide, and metal hydrides can also be used, although metal hydrides like lithium aluminum hydride (LiAlH₄) can sometimes lead to the formation of azo compounds from aromatic nitro starting materials. wikipedia.orgcommonorganicchemistry.com

| Reductive Method | Typical Reagents | General Applicability & Notes | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C; H₂, Raney Ni; H₂, PtO₂ | Highly efficient and clean. Can also reduce other functional groups like alkenes and alkynes. | wikipedia.orgcommonorganicchemistry.com |

| Metal in Acid | Fe/HCl; Zn/AcOH; Sn/HCl | Classic and cost-effective method. Often used in industrial-scale synthesis. | wikipedia.org |

| Metal Salts | Tin(II) chloride (SnCl₂) | Provides a mild method for reduction, often with good chemoselectivity. | commonorganicchemistry.com |

| Hydrosulfites/Sulfides | Sodium hydrosulfite (Na₂S₂O₄); Sodium sulfide (Na₂S) | Can offer selectivity, sometimes reducing one nitro group in the presence of others. | wikipedia.org |

| Transfer Hydrogenation | Formic acid, Hydrazine | Avoids the use of high-pressure hydrogen gas, offering a safer alternative. | organic-chemistry.org |

The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through a series of stable intermediates. The pathway involves the sequential formation of a nitroso (Ar-NO) and a hydroxylamine (Ar-NHOH) species before the final amine product is obtained. researchgate.net

The stepwise reduction can be visualized as:

Nitro to Nitroso: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Nitroso to Hydroxylamine: Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Hydroxylamine to Amine: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

The nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack. jyamaguchi-lab.com This activation is a cornerstone of Nucleophilic Aromatic Substitution (SₙAr) reactions. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. springernature.com For the reaction to occur, a good leaving group must be present on the ring, typically at a position ortho or para to the activating nitro group.

In substituted nitroarenes like this compound, the electronic landscape of the naphthalene (B1677914) ring is significantly influenced by both the nitro and trifluoromethyl groups. Both are strong deactivating groups that pull electron density from the ring system, making it highly electron-deficient. This high degree of activation facilitates the attack of nucleophiles. nih.gov

In SₙAr reactions, a nucleophile attacks an electron-deficient carbon atom, displacing a leaving group. While the nitro group itself can sometimes act as a leaving group, it is more common for it to activate other substituents (like halogens) for displacement. jyamaguchi-lab.comnih.gov In the absence of a conventional leaving group like a halide, discussions of "competitive displacement" can refer to the relative reactivity of different positions on the ring towards nucleophilic attack or the possibility of displacing other groups under specific conditions. nih.gov The presence of multiple activating groups can lead to complex reaction pathways, where different products may be formed depending on the nucleophile and reaction conditions. nih.gov

Beyond polar, two-electron reaction mechanisms, nitroarenes are also known to participate in transformations involving radical intermediates. rsc.org These compounds can act as versatile radical precursors. nih.gov The chemistry of nitro radicals has seen significant progress, providing efficient routes to various compounds. rsc.org

Nitroarenes can undergo single-electron transfer (SET) to form a nitroarene radical anion. nih.govchemrxiv.org This species is a key intermediate in several radical-mediated transformations. For example, under certain conditions, unactivated nitroarenes can undergo denitrative functionalization through an electron-catalyzed radical-nucleophilic substitution (Sᵣₙ1) chain mechanism. chemrxiv.org

The Sᵣₙ1 mechanism typically involves the following steps:

Initiation: The nitroarene accepts an electron from an initiator to form a radical anion (ArNO₂•⁻).

Propagation:

The radical anion fragments, cleaving the C-N bond to release a nitrite (B80452) anion (NO₂⁻) and form an aryl radical (Ar•).

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion ([ArNu]•⁻).

This new radical anion transfers its electron to another molecule of the starting nitroarene, forming the final product (ArNu) and regenerating the initial radical anion (ArNO₂•⁻), thus continuing the chain reaction.

This radical pathway provides an alternative to the classical SₙAr mechanism, allowing for substitutions that may not be feasible under polar conditions. chemrxiv.org

Radical Pathways in Nitroarene Transformations

SRN1 Chain Reactions

The SRN1 (Substitution Radical-Nucleophilic, Unimolecular) reaction is a chain process initiated by the formation of a radical anion from the substrate. chim.it This mechanism provides a pathway for nucleophilic substitution on aromatic systems, particularly those bearing electron-withdrawing groups like the nitro group, which can stabilize the radical anion intermediate.

The general mechanism proceeds through the following propagation steps:

The radical anion of the aromatic substrate (ArX) fragments to produce an aryl radical (Ar•) and an anion of the leaving group (X⁻). chim.it

The newly formed aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu)•⁻. chim.it

This new radical anion transfers an electron to a neutral molecule of the starting substrate (ArX), yielding the final substitution product (ArNu) and propagating the chain by regenerating the initial radical anion (ArX)•⁻. chim.it

Nitroaromatic compounds are particularly well-suited substrates for SRN1 reactions. The reaction of 2-chloro-1,1-dialkyl-6-nitroacenaphthenes with nucleophiles like azide and p-toluenethiolate ions has been shown to proceed via the SRN1 mechanism, demonstrating that the nitro group can effectively facilitate this reaction even when it is on a different ring from the leaving group. researchgate.net While specific studies on this compound are not detailed, its structure, featuring a nitro group on an aromatic system, makes it a potential candidate for undergoing SRN1 reactions with suitable nucleophiles. Radical anions of various aliphatic α-substituted nitro compounds have been identified as key intermediates in SRN1 reactions. researchgate.net

| SRN1 Reaction Step | Description |

| Initiation | Formation of the substrate radical anion, often by photo-stimulation, solvated electrons, or electrochemical means. |

| Propagation Step 1 | Fragmentation of the radical anion to an aryl radical and a leaving group anion. chim.it |

| Propagation Step 2 | Trapping of the aryl radical by a nucleophile to form a new radical anion. chim.it |

| Propagation Step 3 | Electron transfer from the product radical anion to a new substrate molecule, yielding the final product and continuing the chain. chim.it |

Reactions Involving the Trifluoromethyl Group

Influence on Aromatic Ring Reactivity

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly deactivates the aromatic ring towards electrophilic substitution. minia.edu.egmsu.edu Its influence stems from the strong inductive effect caused by the high electronegativity of the three fluorine atoms, which pull electron density away from the naphthalene core. nih.gov

Both the nitro group and the trifluoromethyl group are classified as strongly deactivating, meta-directing groups in electrophilic aromatic substitution on benzene (B151609) rings. minia.edu.eglibretexts.org In the case of this compound, both substituents withdraw electron density, making the naphthalene system much less reactive than unsubstituted naphthalene towards electrophiles. msu.edu This deactivation is a result of the substituents destabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. libretexts.org The trifluoromethyl group, like a nitro group, has a partial positive charge on the atom bonded to the aromatic ring, which inductively withdraws electron density. minia.edu.eg The presence of multiple -CF₃ groups on a naphthalene ring has been shown to significantly increase the sensitivity of the molecule's electronic properties to the effects of other substituents. nih.gov

| Substituent | Electronic Effect | Influence on Aromatic Ring |

| Nitro (-NO₂) Group | Strong electron-withdrawing (Inductive & Resonance) | Strongly deactivating minia.edu.egmsu.edu |

| Trifluoromethyl (-CF₃) Group | Strong electron-withdrawing (Inductive) | Strongly deactivating minia.edu.egmsu.edu |

Compatibility in Various Organic Reactions

The trifluoromethyl group is known for its high thermal stability and general chemical inertness. smolecule.com This robustness allows it to remain intact during a variety of organic transformations performed on other parts of the molecule. For instance, in visible-light-mediated dearomative cycloaddition reactions involving naphthalene derivatives, various functional groups are tolerated, and the -CF₃ group's stability makes it compatible with such transformations. semanticscholar.orgrsc.org Its contribution to the thermal stability and lipophilicity of the molecule is a key feature. smolecule.com Therefore, the -CF₃ group in this compound can be considered a stable spectator group in many reactions that target the nitro group or the naphthalene core, allowing for selective chemical modifications.

Reactions Involving the Naphthalene Core

Cycloaddition Reactions

The aromatic rings of naphthalene can participate in cycloaddition reactions, typically under photochemical or thermal conditions, to overcome the high energy barrier of disrupting aromaticity. nih.gov Dearomative cycloaddition is a powerful method for converting flat, aromatic compounds into three-dimensional, sp³-rich structures. rsc.org

One prominent example is the intermolecular dearomative [4+2] cycloaddition of naphthalenes with dienophiles like vinyl benzenes. nih.gov This reaction can be facilitated by visible-light energy transfer, which activates the naphthalene substrate to its triplet excited state, allowing it to react and form complex bicyclo[2.2.2]octa-2,5-diene scaffolds. semanticscholar.orgnih.gov Although thermal [4+2] cycloadditions with naphthalenes often require harsh conditions, the photochemical approach offers a milder alternative. nih.gov

Additionally, naphthalene derivatives can undergo photochemical [2+2] cycloadditions. For example, naphthalene acrylic acids have been shown to undergo selective homo- and heterodimerization via [2+2] cycloaddition to form cyclobutane products. nih.gov These reactions highlight the capacity of the naphthalene core to engage in cycloadditions to build complex polycyclic architectures.

Annulation and Ring-Forming Reactions

Annulation reactions involve the formation of a new ring onto an existing molecular framework. The electron-deficient nature of the nitro-substituted naphthalene ring in this compound can influence its participation in such reactions. Nitroalkenes, for example, are known to undergo [3+2]-annulation reactions through mechanisms like concerted 1,3-dipolar cycloaddition or Michael-Initiated Ring Closure (MIRC) to form five-membered nitrogen heterocycles. chim.it The nitro group acts as a potent activating group in these transformations. chim.it

In a different strategy, the thermal opening of a minia.edu.egnih.govsmolecule.comtriazin-4(3H)-one ring fused to an aromatic system generates a reactive iminoketene intermediate. This intermediate can then undergo a [4+2]-cycloaddition with pyridine derivatives, leading to the construction of a new fused heterocyclic ring system in an annulation process. nih.gov While direct examples involving this compound are not specified, the principles of using activated aromatic systems in ring-forming reactions suggest its potential as a substrate in specialized annulation strategies.

Mechanistic Investigations of Key Transformations

The mechanistic understanding of reactions involving nitronaphthalene derivatives is crucial for predicting reactivity and controlling product formation. While specific studies on this compound are limited, insights can be drawn from investigations into related nitronaphthalene compounds.

The transformations of nitronaphthalenes often proceed through resonance-stabilized carbocation intermediates, particularly in electrophilic aromatic substitution reactions. For instance, in the nitration of naphthalene to form nitronaphthalene, the position of the nitro group is determined by the stability of the intermediate carbocation (also known as an arenium ion or sigma complex).

The attack of the electrophile (e.g., NO₂⁺) on the naphthalene ring can occur at two distinct positions, leading to different sets of resonance structures for the intermediate.

Attack at the alpha-position (C1): This leads to a carbocation intermediate that has two resonance structures in which the aromaticity of one of the benzene rings is preserved.

Attack at the beta-position (C2): The resulting intermediate has only one resonance structure that retains a full benzene ring.

The greater number of resonance structures that maintain an intact aromatic ring for the alpha-attack intermediate signifies its greater stability. youtube.com This principle explains why the alpha-substituted product is typically the major product in the nitration of naphthalene. youtube.com This fundamental concept of intermediate stability would similarly govern the outcomes of electrophilic substitution reactions on the already substituted this compound ring, directing further substitution patterns.

In biological or environmental degradation pathways, different intermediates are observed. For example, the microbial degradation of 1-nitronaphthalene (B515781) is initiated by a dioxygenase enzyme, which leads to the formation of 1,2-dihydroxynaphthalene as an early intermediate. nih.gov

Kinetic studies provide quantitative data on reaction rates and are essential for understanding reaction mechanisms. Research on the gas-phase reactions of nitronaphthalenes with atmospheric radicals has provided valuable kinetic data.

For example, the formation of dinitronaphthalenes from 1-nitronaphthalene initiated by hydroxyl (OH) and nitrate (NO₃) radicals has been investigated. The rate constants for these reactions have been calculated using canonical variational transition-state theory and the RRKM (Rice–Ramsperger–Kassel–Marcus) method. nih.gov

Table 2: Calculated Rate Constants for Gas-Phase Reactions of 1-Nitronaphthalene at 298 K and 1 atm

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method |

|---|---|---|

| OH radical | 7.43 × 10⁻¹³ | Canonical Variational Transition-State Theory |

Data sourced from a mechanistic and kinetic study on dinitronaphthalene formation. nih.gov

These studies indicate that the reaction with OH radicals is significantly faster than with NO₃ radicals. nih.gov While these specific rates are for 1-nitronaphthalene, the presence of a strong electron-withdrawing trifluoromethyl group in this compound would be expected to influence the electron density of the naphthalene ring and thus alter the rate constants for such radical addition reactions. Further kinetic analysis of the combustion of related compounds like 1-methylnaphthalene has also highlighted the dominant role of hydrogen abstraction reactions in its initial consumption, forming radical intermediates like 1-naphthylmethyl. nih.gov

Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Nitro-4-(trifluoromethyl)naphthalene, 1H, 19F, and 13C NMR provide a complete picture of the hydrogen, fluorine, and carbon frameworks.

The 1H NMR spectrum of this compound is expected to display signals exclusively in the aromatic region, consistent with the protons attached to the naphthalene (B1677914) ring system. The chemical shifts of these protons are significantly influenced by the strong electron-withdrawing effects of both the nitro (–NO₂) group at the C1 position and the trifluoromethyl (–CF₃) group at the C4 position. These groups deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted naphthalene.

The naphthalene ring protons (H-2, H-3, H-5, H-6, H-7, H-8) will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The precise assignment of each proton requires analysis of these coupling constants (J-values) and potentially two-dimensional NMR techniques.

Table 1: Predicted 1H NMR Spectral Data for this compound Data predicted based on analysis of substituent effects on aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (H-2, H-3, H-5, H-6, H-7, H-8) | 7.5 - 8.5 | Multiplets |

19F NMR is a highly specific technique for characterizing fluorine-containing compounds. thermofisher.com Due to the high natural abundance and sensitivity of the 19F nucleus, it provides clear and unambiguous signals. thermofisher.com For this compound, the 19F NMR spectrum is expected to show a single, sharp signal (a singlet) corresponding to the three equivalent fluorine atoms of the trifluoromethyl (–CF₃) group. thermofisher.com

The chemical shift of the –CF₃ group is typically observed in a well-defined region of the 19F NMR spectrum. For trifluoromethyl groups attached to an aromatic ring, this shift is generally found between -60 and -65 ppm relative to a standard reference like CFCl₃. rsc.org The absence of coupling in the proton-decoupled spectrum confirms the absence of adjacent fluorine or hydrogen atoms.

Table 2: Predicted 19F NMR Spectral Data for this compound Data predicted based on typical chemical shifts for aryl-CF₃ groups.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CF₃ | ~ -63 | Singlet (s) |

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, eleven distinct carbon signals are expected. Ten of these correspond to the naphthalene ring carbons, and one corresponds to the carbon of the trifluoromethyl group.

The chemical shifts of the naphthalene carbons are influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro (C1) and trifluoromethyl (C4) groups are expected to be significantly deshielded. The carbon of the –CF₃ group will appear as a quartet due to coupling with the three attached fluorine atoms (1JC-F), a characteristic feature that aids in its assignment. Other aromatic carbons will show smaller couplings to the fluorine atoms (nJC-F).

Table 3: Predicted 13C NMR Spectral Data for this compound Data predicted based on substituent effects and known spectral data for related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Carbons (C1-C10) | 120 - 150 | Singlets and doublets (due to C-H coupling in non-decoupled spectra) |

| -CF₃ | ~ 123 (quartet) | Quartet (q) |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the naphthalene core, the nitro group, and the trifluoromethyl group.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450–1600 cm⁻¹ region, characteristic of the naphthalene ring system. libretexts.org

N-O Asymmetric and Symmetric Stretching: The nitro group (–NO₂) exhibits two strong and characteristic absorption bands. The asymmetric stretch is typically found in the 1500–1560 cm⁻¹ range, while the symmetric stretch appears in the 1335–1385 cm⁻¹ range. libretexts.org

C-F Stretching: The trifluoromethyl group (–CF₃) gives rise to very strong and intense absorption bands in the 1100–1350 cm⁻¹ region due to C-F stretching vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1335 - 1385 | Strong |

| C-F Stretch | 1100 - 1350 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a chromophore that exhibits characteristic π-π* transitions. The UV-Vis spectrum of naphthalene typically shows strong absorption bands. researchgate.netnih.gov The presence of the nitro (–NO₂) and trifluoromethyl (–CF₃) groups, which act as auxochromes, is expected to modify the absorption profile.

Both the –NO₂ and –CF₃ groups are electron-withdrawing and can extend the conjugation of the system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. The nitro group, being a chromophore itself, may also introduce new n-π* transitions, although these are often weaker in intensity.

Table 5: Predicted UV-Vis Absorption Maxima for this compound Based on the known spectrum of naphthalene and the expected effects of substituents.

| Electronic Transition | Predicted Absorption Maximum (λmax, nm) |

|---|---|

| π → π | > 250 nm |

| n → π | Longer wavelength, lower intensity |

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₆F₃NO₂), the calculated molecular weight is 241.17 g/mol . smolecule.com In electron ionization mass spectrometry (EI-MS), the spectrum would show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 241.

The fragmentation pattern provides additional structural information. For nitroaromatic compounds, a common fragmentation pathway is the loss of the nitro group (–NO₂, 46 Da) or a nitro radical (·NO₂, 46 Da). researchgate.netrsc.org Subsequent fragmentations may include the loss of neutral molecules like carbon monoxide (CO, 28 Da).

Table 6: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion | Fragmentation Pathway |

|---|---|---|

| 241 | [C₁₁H₆F₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 195 | [C₁₁H₆F₃]⁺ | M⁺˙ - NO₂ |

| 167 | [C₁₀H₆F₃]⁺ | [M-NO₂]⁺ - CO |

Advanced Structural Characterization

X-ray Crystallography of 1-Nitro-4-(trimethylsilylethynyl)naphthalene (as a structural analogue)

To comprehend the structural nuances of 1-nitro-4-(trifluoromethyl)naphthalene, the crystalline structure of a close analogue, 1-nitro-4-(trimethylsilylethynyl)naphthalene, has been investigated. The data derived from single-crystal X-ray diffraction of this analogue provides a robust model for understanding the steric and electronic effects of substituents on the naphthalene (B1677914) core.

The crystal structure of 1-nitro-4-(trimethylsilylethynyl)naphthalene, with the chemical formula C15H15NO2Si, was determined to be in the triclinic crystal system. nih.gov A significant feature of its molecular conformation is the orientation of the nitro group relative to the plane of the naphthalene ring system. The dihedral angle between the nitro group and the mean plane of the naphthalene system has been measured to be 22.04 (11)°. nih.govnih.gov This non-planar arrangement indicates a degree of steric hindrance between the nitro group and the adjacent peri-hydrogen atom on the naphthalene ring.

| Parameter | Value |

|---|---|

| Molecular Formula | C15H15NO2Si |

| Molecular Weight (Mr) | 269.37 |

| Crystal System | Triclinic |

| a (Å) | 6.9679 (9) |

| b (Å) | 9.2425 (12) |

| c (Å) | 11.799 (1) |

| α (°) | 100.242 (9) |

| β (°) | 99.698 (9) |

| γ (°) | 107.127 (12) |

| Volume (V) (ų) | 694.62 (15) |

| Z | 2 |

| Temperature (K) | 150 |

In the crystalline state, the molecules of 1-nitro-4-(trimethylsilylethynyl)naphthalene are not isolated but are organized into a larger supramolecular assembly. This organization is primarily driven by π-π interactions between the electron-rich naphthalene ring systems of adjacent molecules. nih.govnih.gov These interactions are crucial in stabilizing the crystal lattice.

Powder X-ray Diffraction Studies of Related Naphthalene Co-crystals

Powder X-ray diffraction (PXRD) is a powerful and versatile technique for the characterization of crystalline materials, including co-crystals. While single-crystal X-ray diffraction provides the most detailed structural information, PXRD is invaluable for phase identification, assessing crystallinity, and can even be used for structure solution when single crystals are not available. mdpi.com

Studies on naphthalene and its derivatives frequently employ PXRD to characterize new solid forms. For instance, the formation of single crystals of naphthalene, anthracene, and pyrene (B120774) has been confirmed by the presence of single dominant peaks in their powder XRD patterns, indicating a high degree of crystallinity and unidirectional growth. nih.gov In the pharmaceutical sciences, PXRD is a vital analytical tool for investigating the crystal structure of new co-crystals, which can have modified physicochemical properties compared to the individual components. mdpi.com For example, the crystal structure of a 1:1 co-crystal of carbamazepine (B1668303) and S-naproxen was successfully solved from high-resolution powder X-ray diffraction data. nih.gov These examples underscore the utility of PXRD in the broader context of characterizing naphthalene-containing crystalline solids, providing a reliable method for analyzing the structural integrity and phase purity of materials related to this compound.

Electrochemical Properties and Behavior

Redox Potentials and Electron Transfer Mechanisms

The reduction of nitroaromatic compounds like 1-Nitro-4-(trifluoromethyl)naphthalene typically involves a series of electron and proton transfer steps. The initial and most accessible process in aprotic solvents is the transfer of a single electron to the molecule's lowest unoccupied molecular orbital (LUMO), which is largely centered on the nitro group.

The electrochemical reduction of this compound is characterized by a quasi-reversible, one-electron wave corresponding to the formation of its radical anion (ArNO₂•⁻). smolecule.com This is a common feature for nitroaromatic compounds, where the unpaired electron is primarily located on the nitro group, which can delocalize into the naphthalene (B1677914) π-system. nih.gov The formation of such radical anions from aromatic compounds through one-electron reduction is a well-established phenomenon. wikipedia.orgnih.gov

The stability of the resulting radical anion is a key factor in the reversibility of this initial reduction step. In aprotic media, the radical anion of many nitroaromatic compounds can be stable enough to be studied by techniques like cyclic voltammetry. smolecule.comresearchgate.net The estimated one-electron reduction potential (E₁/₂) for the NO₂/NO₂•⁻ couple in this compound is approximately -0.8 to -1.0 V versus a standard calomel (B162337) electrode (SCE) in aprotic solvents. smolecule.com

Table 1: Estimated Electrochemical Parameters for this compound Reduction

| Parameter | Estimated Value | Description |

|---|---|---|

| E₁/₂ (V vs. SCE) | -0.8 to -1.0 | Half-wave potential for the one-electron reduction to the radical anion in aprotic solvents. smolecule.com |

| Process Type | Quasi-reversible | Indicates a relatively stable radical anion with moderately fast electron transfer kinetics. smolecule.com |

| Electron Transfer | 1e⁻ | Corresponds to the formation of the nitro radical anion (ArNO₂•⁻). smolecule.comnih.gov |

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of compounds like this compound. researchgate.netrasayanjournal.co.in A typical cyclic voltammogram in an aprotic solvent would display a cathodic peak on the forward scan, corresponding to the formation of the radical anion. smolecule.com On the reverse scan, an anodic peak would appear, corresponding to the oxidation of the radical anion back to the neutral molecule.

For a quasi-reversible process, the separation between the cathodic (Epc) and anodic (Epa) peak potentials (ΔEp = Epa - Epc) is typically greater than the theoretical 59 mV for a fully reversible one-electron transfer, often in the range of 80-120 mV. smolecule.com The peak current is also expected to show a linear relationship with the square root of the scan rate, which is characteristic of a diffusion-controlled process. ijraset.com The specific potentials and the degree of reversibility are influenced by the solvent, supporting electrolyte, and scan rate used in the experiment. researchgate.net

Influence of Nitro and Trifluoromethyl Substituents on Electrochemical Activity

Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing substituents due to their inductive (-I) and, in the case of the nitro group, resonance (-M) effects. nih.govresearchgate.net Their presence on the naphthalene core has a profound impact on the molecule's electrochemical properties.

These groups withdraw electron density from the aromatic π-system, which significantly lowers the energy of the LUMO. A lower LUMO energy makes it easier for the molecule to accept an electron. mdpi.com Consequently, the reduction potential of this compound is shifted to more positive (less negative) values compared to unsubstituted naphthalene. smolecule.com Naphthalene itself has a very negative reduction potential (approx. -2.5 V vs. SCE). nih.gov The nitro group alone causes a massive positive shift of about 1.4 V. nih.gov The additional presence of the -CF₃ group further stabilizes the radical anion, making the reduction even more thermodynamically favorable. nih.govmdpi.com This increased sensitivity to substituent effects is a known characteristic of the naphthalene system. mdpi.com

The strong electron-withdrawing nature of these substituents makes this compound a potent electron acceptor. nih.gov This enhanced electron affinity is a direct result of the stabilization of the negatively charged radical anion by both the -NO₂ and -CF₃ groups.

Photophysical and Photochemical Investigations

Electronic Excited States and Photophysics of Nitronaphthalenes

The introduction of a nitro group to an aromatic system like naphthalene (B1677914) profoundly modifies its photophysical properties. acs.org Upon excitation to the first singlet excited state (S₁), nitronaphthalenes undergo rapid deactivation through pathways that are inefficient in the parent naphthalene molecule.

Nitroaromatic compounds are characteristically non-fluorescent or very weakly fluorescent. nih.gov The nitro group acts as a highly effective fluorescence quencher, leading to extremely low fluorescence quantum yields (Φf), often less than 10⁻⁴, and singlet excited state lifetimes (τ) in the sub-picosecond range. nih.gov This quenching occurs through several molecular interaction mechanisms, including excited-state reactions, energy transfer, and the formation of ground-state complexes. chalcogen.ro For nitronaphthalenes, the primary mechanisms for this rapid non-radiative decay are enhanced intersystem crossing (ISC) and internal conversion (IC). rsc.org The electron-withdrawing nature of the nitro group promotes these non-radiative pathways, efficiently depopulating the singlet excited state before fluorescence can occur. rsc.orgresearchgate.net

For nitronaphthalenes, the principal deactivation pathway from the first singlet excited state is an exceptionally rapid intersystem crossing (ISC) to the triplet manifold. acs.orgnih.govnih.gov Studies on 1-nitronaphthalene (B515781) have shown that the S₁ lifetime is 100 femtoseconds or less in various solvent environments, making it the organic compound with the fastest measured rate of multiplicity change. acs.orgnih.govresearchgate.net This ultrafast ISC is the dominant channel of energy dissipation following photoexcitation. acs.org

This high efficiency is attributed to the presence of upper triplet states that can act as receiver states and are nearly isoenergetic with the S₁ state. acs.orgnih.govresearchgate.net The dynamics represent an extreme example of El-Sayed's rules, facilitated by a partial n-π* character in the receiver triplet states which enhances spin-orbit coupling. acs.orgnih.gov The probability of this population transfer to the triplet manifold is controlled by the small energy gap between the singlet excited state and the receiver triplet state. acs.orgresearchgate.net

Table 1: S₁ State Lifetime of 1-Nitronaphthalene in Various Solvents

| Solvent | S₁ Lifetime (fs) | Reference |

|---|---|---|

| Acetonitrile | ~50 | acs.org |

| Methanol | ~50 | acs.org |

| Cyclohexane | ~100 | acs.org |

Photochemical Reactions and Pathways of Nitronaphthalenes

The highly reactive triplet state of nitronaphthalenes, populated efficiently via ISC, governs their photochemical behavior, leading to various reactions including photonitration and the generation of reactive species. acs.orgresearchgate.net

Excited-state nitronaphthalenes can undergo further nitration in the presence of nitrogen oxides. For instance, under irradiation in an aqueous solution containing nitrite (B80452) (NO₂⁻), the excited triplet state of 1-nitronaphthalene (³1NN*) reacts with nitrogen dioxide (˙NO₂) to yield dinitronaphthalene isomers. researchgate.netrsc.orgrsc.org This photonitration process is pH-dependent, showing maximum efficiency around pH 3.5. researchgate.netresearchgate.net At higher pH, the formation rate of ˙NO₂ from nitrite photolysis decreases, and at lower pH, other reactions involving the protonated triplet state may compete, reducing the yield of dinitronaphthalenes. researchgate.netresearchgate.net

The photoreactions of nitronaphthalenes are a significant source of various reactive species in aqueous environments. acs.org The excited triplet state of 1-nitronaphthalene (³1NN) is a potent oxidizing agent. It can oxidize nitrite to generate nitrogen dioxide (˙NO₂). rsc.orgrsc.org Furthermore, irradiated 1-nitronaphthalene can produce the highly reactive hydroxyl radical (˙OH). researchgate.netrsc.org This can occur through the oxidation of water or hydroxide (B78521) ions by the triplet state. acs.orgresearchgate.netunito.it In the presence of oxygen, photoreactions of ³1NN are also potential sources of hydroperoxyl radicals (HO₂•) and singlet oxygen (¹O₂). acs.org

Table 2: Bimolecular Quenching Rate Constants for the Triplet State of 1-Nitronaphthalene (³1NN*) by Various Species

| Quenching Species | Solvent/Conditions | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Oxygen | Aqueous Solution | (1.95 ± 0.05) × 10⁹ | acs.org |

| Chloride (Cl⁻) | Milli-Q Water (pH ~6.5) | (2.9 ± 0.4) × 10⁴ | acs.org |

| Bromide (Br⁻) | Milli-Q Water (pH ~6.5) | (7.5 ± 0.2) × 10⁸ | acs.org |

| Iodide (I⁻) | Milli-Q Water (pH ~6.5) | (1.1 ± 0.1) × 10¹⁰ | acs.org |

| Nitrite (NO₂⁻) | Aqueous Solution (pH 6.5) | (3.36 ± 0.28) × 10⁹ | rsc.orgrsc.org |

| Hydroxide (OH⁻) | Aqueous Solution | (1.66 ± 0.08) × 10⁷ | researchgate.net |

Quantum Yields and Photostability Measurements

The efficiency of various photophysical and photochemical processes is quantified by their quantum yields. As discussed, the fluorescence quantum yield for nitronaphthalenes is exceedingly low (< 10⁻⁴) due to the dominance of non-radiative decay pathways. nih.gov In contrast, the quantum yield for populating the reactive triplet state via intersystem crossing is very high.

The photogeneration of reactive species also has measurable quantum yields. For example, the polychromatic quantum yield for the production of ˙OH by irradiated 1-nitronaphthalene in the wavelength range of 300–440 nm has been determined to be (3.42 ± 0.42) × 10⁻⁴. researchgate.netrsc.orgrsc.orgresearchgate.net

Regarding photostability, 1-nitronaphthalene is known to degrade rapidly under direct photolysis. researchgate.net Gas-phase photolysis is a major degradation pathway in the atmosphere. nih.gov The stability of these compounds is influenced by the surrounding medium; for instance, the photodegradation of 1-nitronaphthalene is significantly reduced in the presence of molecular oxygen.

Table 3: Selected Quantum Yields (Φ) for Naphthalene and Nitronaphthalene Derivatives

| Compound | Process | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|---|

| Naphthalene | Fluorescence | 0.23 | Cyclohexane | photochemcad.com |

| Nitronaphthalenes | Fluorescence | < 10⁻⁴ | General | nih.gov |

| 1-Nitronaphthalene | ˙OH Photogeneration | (3.42 ± 0.42) × 10⁻⁴ | Aqueous, 300-440 nm | researchgate.netrsc.orgrsc.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of 1-nitro-4-(trifluoromethyl)naphthalene. These computational methods solve the Schrödinger equation for the molecule, yielding a wealth of information about its behavior.

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

The nitro group at the 1-position is known to exhibit some degree of twisting relative to the plane of the aromatic ring due to steric hindrance with the peri-hydrogen at the 8-position. This dihedral angle is a critical parameter in determining the extent of electronic communication between the nitro group and the naphthalene (B1677914) π-system. Similarly, the trifluoromethyl group at the 4-position will have specific bond lengths and angles for the C-C and C-F bonds.

An illustrative table of expected geometric parameters for this compound, based on DFT calculations of similar substituted naphthalenes, is presented below.

| Parameter | Expected Value Range | Description |

| C-N Bond Length | 1.47 - 1.49 Å | The bond connecting the nitro group to the naphthalene ring. |

| N-O Bond Lengths | 1.21 - 1.23 Å | The two equivalent bonds within the nitro group. |

| C-C (Aromatic) Bond Lengths | 1.36 - 1.42 Å | The carbon-carbon bonds within the naphthalene ring system. |

| C-C (CF₃) Bond Length | 1.50 - 1.54 Å | The bond connecting the trifluoromethyl group to the naphthalene ring. |

| C-F Bond Lengths | 1.33 - 1.35 Å | The carbon-fluorine bonds within the trifluoromethyl group. |

| C-N-O Bond Angles | 117 - 119° | The angles within the nitro group. |

| O-N-O Bond Angle | 123 - 126° | The angle between the two oxygen atoms of the nitro group. |

| C-C-F Bond Angles | 110 - 112° | The angles within the trifluoromethyl group. |

| Dihedral Angle (C-C-N-O) | 20 - 50° | The twist of the nitro group out of the naphthalene plane. |

Note: These values are estimations based on computational data for related nitroaromatic and trifluoromethylated aromatic compounds.

The electronic structure of this compound is central to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density provides a detailed picture of its reactivity and spectroscopic properties.

The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of two strong electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. This generally leads to a smaller HOMO-LUMO gap, indicating increased reactivity towards nucleophiles. Computational studies on similar aromatic compounds suggest the HOMO-LUMO gap would be in the range of 4-5 eV.

Molecular orbitals describe the distribution of electrons within the molecule. In this compound, the HOMO is expected to be a π-orbital primarily located on the naphthalene ring system. The LUMO, on the other hand, is anticipated to have significant contributions from the π* orbitals of the naphthalene ring and the nitro group, reflecting the electron-accepting nature of the -NO₂ group.

Charge distribution analysis reveals the partial positive and negative charges on each atom. Due to the high electronegativity of the oxygen and fluorine atoms, the nitro and trifluoromethyl groups create a significant polarization of the molecule. The oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethyl group will bear partial negative charges. Consequently, the nitrogen atom of the nitro group, the carbon atom of the trifluoromethyl group, and the carbon atoms of the naphthalene ring attached to these groups will carry partial positive charges. This charge distribution is crucial in determining how the molecule interacts with other polar molecules and in directing electrophilic and nucleophilic attacks.

Vibrational frequency analysis, typically performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. For this compound, the calculated vibrational spectrum would be characterized by modes associated with the naphthalene backbone, the nitro group, and the trifluoromethyl group.

The naphthalene ring vibrations typically appear in the regions of 3000-3100 cm⁻¹ (C-H stretching), 1400-1600 cm⁻¹ (C-C stretching), and below 1000 cm⁻¹ (C-H out-of-plane bending).

The nitro group exhibits strong and characteristic vibrational bands. The asymmetric stretching vibration (ν_as(NO₂)) is typically observed in the 1500-1560 cm⁻¹ range, while the symmetric stretching vibration (ν_s(NO₂)) appears between 1330 and 1370 cm⁻¹. scirp.orgspectroscopyonline.com Bending vibrations of the nitro group are found at lower frequencies.

The trifluoromethyl group also has distinct vibrational modes. The C-F stretching vibrations are particularly intense and are expected in the 1100-1300 cm⁻¹ region. Bending and rocking modes of the -CF₃ group appear at lower wavenumbers.

An illustrative table of key calculated vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretching | 3050 - 3150 | Stretching of C-H bonds on the naphthalene ring. |

| Asymmetric NO₂ Stretching | 1520 - 1560 | Asymmetric stretching of the N-O bonds. |

| Symmetric NO₂ Stretching | 1340 - 1370 | Symmetric stretching of the N-O bonds. |

| Aromatic C-C Stretching | 1400 - 1600 | Stretching of C-C bonds in the naphthalene ring. |

| C-F Stretching | 1100 - 1300 | Stretching of the C-F bonds in the CF₃ group. |

| C-N Stretching | 840 - 870 | Stretching of the C-NO₂ bond. |

| NO₂ Bending | 800 - 850 | Bending motion of the nitro group. |

Note: These are typical frequency ranges for the specified functional groups attached to aromatic systems and are based on data from related compounds.

Reactivity descriptors derived from quantum chemical calculations help to predict the reactive sites of a molecule. The Fukui function and the electrostatic potential surface are particularly useful in this regard.

The Fukui function indicates the change in electron density at a given point in the molecule when an electron is added or removed. wikipedia.org It helps to identify the most likely sites for nucleophilic and electrophilic attack. For this compound, the sites most susceptible to nucleophilic attack (where an electron is added) are expected to be the carbon atoms of the naphthalene ring that are ortho and para to the electron-withdrawing nitro and trifluoromethyl groups, as well as the nitrogen atom of the nitro group. The sites for electrophilic attack (where an electron is removed) would be the regions of the naphthalene ring that are least affected by the electron-withdrawing substituents.

The electrostatic potential surface (ESP) provides a visual representation of the charge distribution around a molecule. libretexts.orgdeeporigin.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the ESP map would show a strong negative potential around the oxygen atoms of the nitro group and a positive potential around the hydrogen atoms of the naphthalene ring and near the carbon atom of the trifluoromethyl group. The π-face of the naphthalene ring would likely exhibit a complex potential landscape due to the competing effects of the substituents.

Substituent Effects

The chemical properties of this compound are largely dictated by the electronic effects of the nitro and trifluoromethyl groups on the naphthalene ring system. These effects can be broadly categorized as inductive and resonance effects.

Both the nitro and trifluoromethyl groups are strongly electron-withdrawing, but they operate through different mechanisms.

The inductive effect (-I) is the withdrawal of electron density through the sigma (σ) bonds due to differences in electronegativity. libretexts.org Both the nitro group and the trifluoromethyl group exert a strong -I effect. The highly electronegative oxygen atoms in the nitro group and the fluorine atoms in the trifluoromethyl group pull electron density away from the naphthalene ring through the σ-bond framework. nih.gov This effect deactivates the entire aromatic system towards electrophilic attack.

The resonance effect (-R or -M) involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.org The nitro group has a strong -R effect. It can withdraw electron density from the π-system of the naphthalene ring by delocalizing the π-electrons onto the oxygen atoms, as shown in resonance structures. This effect is most pronounced at the ortho and para positions relative to the nitro group.

In contrast, the trifluoromethyl group does not have a significant resonance effect. While the fluorine atoms possess lone pairs, they are not in a position to effectively donate them to the aromatic π-system. Therefore, the electron-withdrawing nature of the trifluoromethyl group is almost entirely due to its powerful inductive effect. khanacademy.org

The combination of the strong -I effect of both groups and the strong -R effect of the nitro group makes the naphthalene ring in this compound highly electron-deficient. This has profound implications for its reactivity, making it more susceptible to nucleophilic aromatic substitution and less reactive towards electrophilic aromatic substitution compared to unsubstituted naphthalene.

| Group | Inductive Effect (-I) | Resonance Effect (-R) | Overall Electronic Effect |

| Nitro (-NO₂) | Strong | Strong | Strongly Electron-Withdrawing |

| Trifluoromethyl (-CF₃) | Strong | Negligible | Strongly Electron-Withdrawing |

Hammett and Related Correlations for Naphthalene Systems

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org Originally developed for benzene (B151609) derivatives, its principles have been extended to more complex polycyclic aromatic hydrocarbons like naphthalene. nih.govresearchgate.net In naphthalene systems, the transmission of electronic effects is more intricate than in benzene due to the presence of two fused rings and multiple non-equivalent substitution positions. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating these relationships for naphthalene derivatives. A key approach involves correlating theoretically calculated parameters with established empirical substituent constants, such as Hammett's σ (sigma) constants. wikipedia.org One of the most effective theoretical descriptors for this purpose is the Substituent Effect Stabilization Energy (SESE). nih.govproquest.com

Research has demonstrated a strong linear correlation between calculated SESE values and Hammett-type constants (σp, σm) for various disubstituted naphthalene derivatives. nih.govnih.gov These studies often involve a fixed probe group, such as the trifluoromethyl (-CF3) group, while varying a second substituent (e.g., -NO2, -NH2, -Cl) at different positions on the naphthalene skeleton. nih.gov The naphthalene moiety offers a greater number of substitution patterns compared to benzene, allowing for a more detailed analysis of electronic interactions. These can be broadly categorized as para-type, where inductive and resonance effects are operative, and meta-type, where interactions are predominantly inductive. nih.gov

For a compound like this compound, both the nitro (-NO2) and trifluoromethyl (-CF3) groups are strong electron-withdrawing groups. Their placement at the 1 and 4 positions allows for significant electronic communication across the naphthalene system. The correlation of SESE values with Hammett constants for such polysubstituted systems helps to quantify the magnitude of their combined electron-withdrawing nature and its impact on the electronic properties of the entire molecule. nih.govproquest.com These correlations are crucial for predicting the reactivity of specific sites on the naphthalene ring towards, for example, electrophilic or nucleophilic attack. youtube.comwikipedia.orgmasterorganicchemistry.com

Computational Probes for Substituent Effect Stabilization Energy (SESE) in Trifluoromethylated Naphthalenes

The Substituent Effect Stabilization Energy (SESE) is a computationally derived quantity that quantifies the energetic interaction between two substituents on an aromatic ring. It is calculated using isodesmic or homodesmotic reactions, which are theoretical reactions where the number and type of bonds are conserved, thus minimizing computational errors and isolating the interaction energy. This method has proven to be a highly effective tool for analyzing substituent effects in complex aromatic systems. nih.govproquest.com

Trifluoromethylated naphthalenes are particularly interesting subjects for SESE analysis. The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent, and its presence significantly modulates the electronic landscape of the naphthalene rings. nih.govnih.gov Computational studies have shown that trifluoromethylated naphthalenes, especially those with multiple -CF3 groups, act as highly sensitive molecular probes for quantifying substituent effects. nih.govproquest.com The strong electron-withdrawing nature of the -CF3 groups enhances the sensitivity of the SESE to changes caused by other substituents. nih.gov This means that even subtle electronic effects from other groups (like the -NO2 group in this compound) result in more pronounced and easily quantifiable changes in the SESE value. nih.govproquest.com

The sensitivity of the SESE probe increases with the number of -CF3 groups attached to the naphthalene system. nih.gov This increased sensitivity helps to reduce the uncertainty in the estimation of substituent effects, providing a more precise measure than might be obtained in less sensitive systems like substituted benzenes. proquest.com For this compound, the SESE value would quantify the interaction energy between the strongly electron-withdrawing nitro and trifluoromethyl groups, providing a precise measure of their synergistic effect on the molecule's stability and electronic properties. nih.gov

Below is a data table illustrating the correlation between SESE values (calculated via DFT at the B3LYP/6-311++G(d,p) level) and the Hammett constant σp for various substituents (X) on a trifluoromethylated aromatic probe. While this data is for a benzene system, it demonstrates the principle that is extended to naphthalene systems.

| Substituent (X) | Hammett Constant (σp) | Calculated SESE (kcal/mol) |

|---|---|---|

| CH₃ | -0.17 | 0.8 |

| CH₂F | 0.11 | -0.3 |

| CHF₂ | 0.32 | -1.3 |

| CF₃ | 0.54 | -2.2 |

This table demonstrates the correlation between the electron-withdrawing character of substituents (increasing σp) and the calculated SESE values. Lower SESE values indicate a stronger electron-withdrawing interaction. Data adapted from computational studies on substituted benzenes. nih.gov

Reaction Mechanism Elucidation

Transition State Analysis for Naphthalene-Based Reactions

Transition State Theory (TST) is a fundamental model in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the structure at the highest point on the potential energy surface along the reaction coordinate. wikipedia.org Computational chemistry allows for the detailed study of these transition state structures, providing critical insights into reaction mechanisms, selectivity, and kinetics. researchgate.net

For reactions involving naphthalene-based systems, transition state analysis is essential for understanding reactivity. For example, in electrophilic aromatic substitution reactions, such as nitration or halogenation, the stability of the intermediate carbocation (the arenium ion or naphthalenonium ion) is a key factor. youtube.com The transition state leading to this intermediate resembles the intermediate itself. By calculating the energies of the transition states for attack at different positions on the naphthalene ring (e.g., position 1 vs. position 2), chemists can predict the regioselectivity of the reaction. youtube.com

In the case of this compound, any further reaction on the aromatic system would be heavily influenced by the existing deactivating substituents. A transition state analysis for a potential nucleophilic aromatic substitution, for instance, would involve locating the transition state structure for the attack of a nucleophile and the subsequent departure of a leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) would determine the reaction rate. wikipedia.org Such analyses have been applied to various naphthalene reactions, including C-H functionalization, cycloadditions, and rearrangements of transition metal complexes, revealing that transition states often have reduced symmetry and hapticity compared to the ground state structures. researchgate.netresearchgate.netacs.org

Molecular Electron Density Theory (MEDT) and Conceptual Density Functional Theory (CDFT) Applications

Modern computational chemistry offers powerful theoretical frameworks for understanding chemical reactivity that go beyond simple orbital models. Two such interconnected theories are the Molecular Electron Density Theory (MEDT) and Conceptual Density Functional Theory (CDFT).

Molecular Electron Density Theory (MEDT) , proposed by Luis R. Domingo, posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of molecular reactivity. nih.govresearchgate.net MEDT studies analyze the changes in electron density along a reaction pathway, using tools like the Electron Localization Function (ELF), to understand how and why bonds are formed and broken. nih.govluisrdomingo.com This approach has been used to challenge and refine classical explanations for many organic reactions, showing, for example, that many one-step reactions are non-concerted (i.e., bond changes are sequential, not simultaneous). europa.eu For a molecule like this compound, an MEDT analysis of a reaction would focus on how the electron density of the naphthalene π-system, which is significantly polarized by the -NO2 and -CF3 groups, reorganizes upon interaction with another reactant. researchgate.net

Conceptual Density Functional Theory (CDFT) is a subfield of DFT that defines a set of chemical concepts and reactivity indices derived from the electron density. mdpi.comnih.govmdpi.com These indices provide a quantitative measure of the intrinsic reactivity of a molecule. Key global reactivity indices include:

Electronic Chemical Potential (μ): Related to the molecule's electronegativity, it indicates the tendency of electron density to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity (ω): A global index that quantifies the electrophilic character of a molecule. mdpi.com

Nucleophilicity (N): An index that quantifies the nucleophilic character of a molecule. mdpi.com